Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester
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Overview
Description
Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester is a specialized organophosphorus compound This compound features a phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester typically involves the reaction of [(4-formylphenyl)methyl]phosphonic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic environment to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Phosphonic acid and tert-butyl alcohol.
Oxidation: Carboxylic acids.
Substitution: Various substituted phosphonic acid derivatives.
Scientific Research Applications
Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phosphonic acid group is particularly effective in mimicking the phosphate moiety, allowing it to interact with enzymes that typically bind to phosphate-containing substrates .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [(4-formylphenyl)methyl]-, diethyl ester
- Phosphonic acid, [(4-formylphenyl)methyl]-, dimethyl ester
- Phosphonic acid, [(4-formylphenyl)methyl]-, bis(2,2-dimethylpropyl) ester
Uniqueness
Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester is unique due to its specific ester groups, which confer distinct physical and chemical properties. The presence of the bulky tert-butyl groups enhances its stability and alters its reactivity compared to other similar compounds .
Properties
CAS No. |
132541-47-0 |
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Molecular Formula |
C16H25O4P |
Molecular Weight |
312.34 g/mol |
IUPAC Name |
4-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]benzaldehyde |
InChI |
InChI=1S/C16H25O4P/c1-15(2,3)19-21(18,20-16(4,5)6)12-14-9-7-13(11-17)8-10-14/h7-11H,12H2,1-6H3 |
InChI Key |
JFQSRYVWPVFJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OP(=O)(CC1=CC=C(C=C1)C=O)OC(C)(C)C |
Origin of Product |
United States |
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